molecular formula C7H6BrNO4S B3298680 3-Bromo-4-sulfamoylbenzoic acid CAS No. 89794-12-7

3-Bromo-4-sulfamoylbenzoic acid

Cat. No. B3298680
CAS RN: 89794-12-7
M. Wt: 280.1 g/mol
InChI Key: QTSKFCIAMZEPJN-UHFFFAOYSA-N
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Description

3-Bromo-4-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H6BrNO4S. It has a molecular weight of 280.1 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-sulfamoylbenzoic acid is 1S/C7H6BrNO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Bromo-4-sulfamoylbenzoic acid is a powder that is stored at room temperature . It has a melting point of 259-260 degrees Celsius . The compound’s InChI key is QTSKFCIAMZEPJN-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Biphenyl Amides

3-Bromo-4-sulfamoylbenzoic acid has been used in the synthesis of biphenyl amides . Biphenyl amides are a class of organic compounds that have potential applications in medicinal chemistry due to their bioactive properties.

Synthesis of 2-Benzazepine-4-acetic Acid Derivatives

This compound is also used in the synthesis of 2-benzazepine-4-acetic acid derivatives . These derivatives are known to exhibit various biological activities and are often used in drug discovery and development.

Analog of GPIIb/IIIa Antagonist

3-Bromo-4-sulfamoylbenzoic acid can be used as an analog of the potent, nonpeptide GPIIb/IIIa antagonist . GPIIb/IIIa antagonists are a class of drugs that prevent platelet aggregation and are used in the treatment of acute coronary syndromes and during percutaneous coronary intervention.

Synthesis of O-spiro C-aryl Glucosides

It is used in the synthesis of O-spiro C-aryl glucosides . These compounds are known for their antidiabetic properties and are used in the treatment of type 2 diabetes.

Catalytic Agent

3-Bromo-4-sulfamoylbenzoic acid can be used as a catalytic agent . In chemistry, catalysts are substances that increase the rate of a chemical reaction without themselves undergoing any permanent chemical change.

Petrochemical Additive

This compound is also used as a petrochemical additive . Petrochemical additives are substances that are added to petroleum products to enhance their performance.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-bromo-4-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSKFCIAMZEPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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